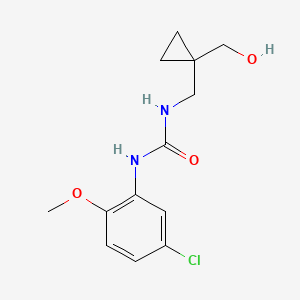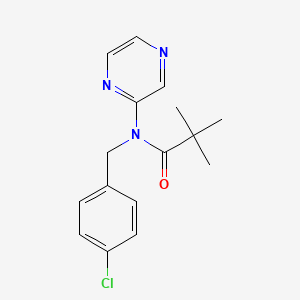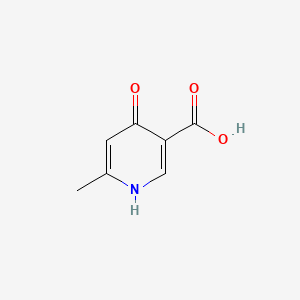
1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea” appears to contain a phenyl ring with a methoxy and a chloro substituent, a cyclopropyl group, and a urea group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the functional groups present. The phenyl ring could contribute to the compound’s planarity, while the cyclopropyl group could add some three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the methoxy group on the phenyl ring could be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a phenyl ring could contribute to the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Novel derivatives of 1-((6-(4-chlorophenoxy)/(4-bromophenoxy)/(4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl urea have shown promising antimicrobial properties. The synthesis involved condensation of various phenyl phosphordichloridates with specific urea synthons (Rani et al., 2014).
Corrosion Inhibition
- Certain urea compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have demonstrated significant corrosion inhibition effects on mild steel in acidic environments. This discovery points towards potential applications in protecting industrial infrastructure from corrosion (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis of Pesticides
- The photodegradation and hydrolysis behavior of substituted urea herbicides, such as monolinuron [3-(4-chlorophenyl)-1-methoxy-1-methylurea] and linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea], were studied, offering insights into environmental degradation pathways of these pesticides (Gatidou & Iatrou, 2011).
Lithiation Reactions in Organic Synthesis
- The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds was explored, highlighting the utility of these reactions in producing various substituted products, useful in synthetic organic chemistry (Smith et al., 2013).
Gelation Properties
- Certain urea compounds were found to form hydrogels under specific conditions, with the rheology and morphology of the gels being tunable based on the anion identity. This property could have applications in material science, particularly in the design of soft materials (Lloyd & Steed, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-19-11-3-2-9(14)6-10(11)16-12(18)15-7-13(8-17)4-5-13/h2-3,6,17H,4-5,7-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFRUUOCOBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)
